Benzofuro[3,2-D]isoxazole
Description
Properties
CAS No. |
63666-48-8 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
[1]benzofuro[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5H |
InChI Key |
AGSFSRDWQNWBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)ON=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of 2-Hydroxy-5-nitrobenzonitrile Derivatives
A prominent route to this compound derivatives involves the cyclization of 2-hydroxy-5-nitrobenzonitrile with haloketones, followed by subsequent functional group transformations.
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | Cyclization of 2-hydroxy-5-nitrobenzonitrile with chloroacetone or phenacylbromide derivatives | Reflux in dry acetone with anhydrous potassium carbonate for 8 h | 2-acyl-3-amino-5-nitrobenzofuran derivatives (2a-d) |
| 2 | Reaction of 2a-d with ammonium thiocyanate and acetyl chloride | Stirring in dry acetone under reflux for 90 min | N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide derivatives (3a-d) |
| 3 | Cyclization of 3a-d with aqueous sodium hydroxide | Reflux for 15 min, then acidification | 4-substituted-8-nitro benzofuro[3,2-d]pyrimidine-2-thiol derivatives (4a-d) |
| 4 | Reaction of 4a-d with chloroacetic acid in presence of sodium carbonate | Stirring overnight at room temperature | [(4-substituted-8-nitro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetic acid derivatives (5a-d) |
This synthetic sequence yields this compound analogs with various substituents, confirmed by FTIR, ^1H NMR, and mass spectrometry.
Alternative Synthetic Strategies for Isoxazole Ring Formation
While the above method focuses on benzofuro-pyrimidine derivatives, the core isoxazole ring in this compound can be constructed by:
1,3-Dipolar cycloaddition of nitrile oxides with alkynes catalyzed by copper(I) or base catalysts, yielding 3,5-disubstituted isoxazoles.
One-pot three-component reactions involving aldehydes, alkynes, and hydroxylamine derivatives in environmentally benign solvents such as choline chloride/urea deep eutectic solvents.
Cyclization of propargylic alcohols with N-protected hydroxylamines followed by detosylation and 5-endo-dig cyclization.
These methods can be adapted for this compound synthesis by selecting appropriate benzofuran-containing alkynes or aldehydes as substrates.
Industrial and Patent-Reported Processes
Though specific patents focus on benzo[d]isoxazole derivatives (e.g., benzo[d]isoxazol-3-yl-methanesulfonic acid as an intermediate for zonisamide), these methods highlight sulfonation and halogenation steps that could be relevant for functionalizing this compound cores.
Comparative Data Table of Key Synthetic Routes
Research Results and Analysis
The multi-step synthesis involving 2-hydroxy-5-nitrobenzonitrile is well-documented and yields this compound derivatives with good purity and confirmed structures by spectral analysis.
Environmentally friendly methods such as deep eutectic solvents and metal-free catalysis have been developed for isoxazole ring formation, offering milder conditions and reduced waste.
Industrial processes focus more on functionalization of benzo[d]isoxazole cores for pharmaceutical intermediates, indicating potential scalability of these methods.
Chemical Reactions Analysis
Types of Reactions
Benzofuro[3,2-D]isoxazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
Benzofuro[3,2-D]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-cancer properties.
Mechanism of Action
The mechanism of action of Benzofuro[3,2-D]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Benzofuro[3,2-D]isoxazole with structurally related heterocycles:
Key Observations :
- Reactivity : The isoxazole moiety in all compounds provides reactive sites for functionalization (e.g., alkylation, halogenation), as seen in benzisoxazole derivatives used to synthesize bioactive molecules .
- Pharmacology : Benzisoxazole derivatives exhibit broad activities (anti-inflammatory, neuroleptic), while benzotriazoles are leveraged for nucleoside synthesis . This compound’s bioactivity remains speculative but could mirror these trends with enhanced pharmacokinetics due to the furan ring.
Biological Activity
Benzofuro[3,2-D]isoxazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound consists of a benzofuran core fused with an isoxazole ring. This unique structure contributes to its pharmacological properties. The incorporation of functional groups at specific positions can significantly influence its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 1 | K562 | 5.0 | Effective against leukemia cells |
| Compound 2 | HL60 | 0.1 | Highly selective with minimal toxicity to normal cells |
| Compound 3 | MCF-7 | 1.136 | Comparable to doxorubicin |
The SAR studies indicate that substitutions at the C-2 position of the benzofuran ring are crucial for enhancing cytotoxic activity. For example, halogen substitutions have been shown to improve selectivity towards cancer cells while minimizing damage to normal cells .
Neuroprotective Effects
Research indicates that this compound derivatives may also exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders like Alzheimer's disease. These compounds have demonstrated the ability to slow disease progression and provide neuroprotection through various mechanisms .
Antimicrobial Activity
This compound derivatives have been evaluated for their antimicrobial properties. In vitro studies show that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values suggest a broad spectrum of antimicrobial efficacy .
Case Studies and Research Findings
Several case studies illustrate the biological activities of this compound:
- Antitumor Activity : A study reported that a novel derivative exhibited an IC50 value of 53.2 µM against multiple human tumor cell lines, demonstrating selective activity against lung and uterine cancers .
- Neuroprotective Study : Another investigation into the neuroprotective effects showed that certain derivatives could reduce oxidative stress markers in neuronal cells, indicating potential for treating neurodegenerative diseases .
- Antimicrobial Evaluation : In a recent synthesis study, several benzofuro derivatives were tested against various pathogens, revealing MIC values ranging from 7.81 µg/ml to 250 µg/ml, showcasing their potential as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
